3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide
Description
The molecule features a 7-tert-butyl group on the hexahydrobenzo ring, a 4-oxo moiety, and a propanamide linker terminating in an m-tolyl (meta-methylphenyl) group. Key physicochemical properties inferred from structural analogs (e.g., F145-0649, a closely related compound with a 4-methoxyphenyl group) include a molecular weight of ~439.58 g/mol, logP ~4.7 (indicating moderate lipophilicity), and a polar surface area of ~65.4 Ų, suggesting moderate membrane permeability . The tert-butyl group likely enhances metabolic stability through steric hindrance, while the m-tolyl substituent balances electronic and hydrophobic interactions compared to para-substituted analogs .
Properties
IUPAC Name |
3-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(3-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2S/c1-14-6-5-7-16(12-14)25-20(28)11-10-19-26-22(29)21-17-9-8-15(24(2,3)4)13-18(17)30-23(21)27-19/h5-7,12,15H,8-11,13H2,1-4H3,(H,25,28)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNLTTVKSNAIOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CC(CC4)C(C)(C)C)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing.
Mode of Action
This compound acts as an inhibitor of EZH2 . It binds to the EZH2 enzyme, preventing it from adding methyl groups to histones. This action disrupts the normal function of EZH2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathway . Normally, EZH2 adds methyl groups to histone H3 at lysine 27 (H3K27), leading to gene silencing. By inhibiting EZH2, this compound prevents the methylation of H3K27, which can result in the reactivation of previously silenced genes.
Result of Action
The inhibition of EZH2 by this compound has been shown to have antitumor activity . Specifically, it has demonstrated significant effects against SU-DHL-6, WSU-DLCL-2, and K562 cancer cell lines. It can affect lymphoma cell morphology, induce apoptosis of SU-DHL-6 cells in a concentration-dependent manner, and inhibit their migration.
Biological Activity
The compound 3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(m-tolyl)propanamide is a novel derivative of thieno[2,3-d]pyrimidine that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antioxidant capabilities, and other pharmacological effects based on recent research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A thieno[2,3-d]pyrimidine core
- A tert-butyl group
- An m-tolyl substituent
- An amide functional group
This structural complexity suggests diverse interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including our compound of interest. The National Cancer Institute (NCI) screened various derivatives against a panel of 60 tumor cell lines. The results indicated significant antiproliferative activity in several derivatives, with mechanisms potentially involving inhibition of key signaling pathways like VEGFR-2 and PI3K/AKT/mTOR pathways .
Case Study: In Vitro Evaluation
A specific study demonstrated that the compound exhibited cytotoxic effects on p21-deficient cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's IC50 values varied across different cancer cell lines, highlighting its selective cytotoxicity.
Antioxidant Activity
The antioxidant properties of thieno[2,3-d]pyrimidines are noteworthy. Research indicates that these compounds can scavenge free radicals and inhibit lipid peroxidation. In comparative studies with ascorbic acid, certain derivatives showed comparable antioxidant potency .
Molecular docking studies revealed that these compounds interact with the Keap1 protein, a critical regulator of oxidative stress responses. This interaction suggests a mechanism by which these compounds may enhance cellular defenses against oxidative damage.
Other Biological Activities
Beyond anticancer and antioxidant activities, thieno[2,3-d]pyrimidine derivatives have shown promise in:
- Anti-inflammatory effects: Some compounds exhibit significant inhibition of pro-inflammatory cytokines.
- Antimicrobial properties: Preliminary studies suggest activity against various bacterial strains.
Table 1: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives
| Activity Type | Compound Tested | IC50 (µM) | Mechanism/Notes |
|---|---|---|---|
| Anticancer | 3-(tert-butyl) | Varies | Induces apoptosis; selective for p21-deficient |
| Antioxidant | Various | Comparable to Ascorbic Acid | Scavenges free radicals; inhibits lipid peroxidation |
| Anti-inflammatory | Selected Derivatives | Not specified | Inhibits cytokine production |
| Antimicrobial | Selected Derivatives | Not specified | Effective against specific bacterial strains |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Findings:
Substituent Effects at the 2-Position :
- The 2-H analog (Compound 7) demonstrated a 27-fold increase in microtubule depolymerization potency compared to the lead compound, highlighting the critical role of steric and electronic properties at this position .
- Substitution with a 2-Me group (Compound 11) reduced activity, suggesting bulkier groups may hinder target engagement .
Aryl Group Modifications: Replacing the m-tolyl group with a 4-methoxyphenyl (F145-0649) increases polarity (logP ~4.7 vs. The 4-(methylthio)phenyl group (Compound 11) introduces a sulfur atom, which may enhance hydrophobic interactions but reduce metabolic stability compared to oxygen-containing substituents .
Core Hydrophobicity :
- The 7-tert-butyl group in the target compound and F145-0649 contributes to high logP values (~4.7), favoring membrane permeability but possibly limiting aqueous solubility .
Biological Activity Trends :
- Analogs with smaller substituents at the 2-position (e.g., 2-H) show superior antiproliferative effects, while bulkier groups (e.g., 2-NH2) reduce potency .
Preparation Methods
Retrosynthetic Analysis
The target compound dissects into three key fragments:
- Benzothieno[2,3-d]pyrimidine core (hexahydrobenzothiophene-pyrimidine hybrid)
- tert-Butyl substituent at the 7-position
- N-(m-Tolyl)propanamide side chain at the 2-position
Priority is given to assembling the core before functionalization. Computational descriptors (PubChem CID: 44116567) confirm the scaffold’s planar geometry, with rotational barriers necessitating regioselective coupling strategies.
Core Scaffold Synthesis
Formation of the Benzothiophene Intermediate
Ethyl 2-amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as the precursor. Oxidative aromatization using 10% Pd/C under reflux in toluene converts the tetrahydrobenzothiophene to its aromatic form (yield: 72–85%).
Reaction Conditions:
- Catalyst : 10% Pd/C (0.1 eq)
- Solvent : Toluene
- Temperature : 110°C, 12–16 hours
- Workup : Filtration, solvent evaporation, silica gel chromatography
Introduction of the tert-Butyl Group
The tert-butyl moiety is introduced at the 7-position via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃.
Optimization Data:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.5 eq | Maximizes electrophilic substitution |
| Solvent | Dichloromethane | Prevents side reactions |
| Reaction Time | 8 hours | 85% conversion |
| Temperature | 0°C → RT | Controls exotherm |
Post-alkylation, the product is purified via recrystallization (hexane/EtOAc), yielding 78% of 7-(tert-butyl) derivative.
Functionalization with the Propanamide Side Chain
Bromination at the 2-Position
Free radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide introduces a bromine atom for subsequent cross-coupling.
Conditions:
Palladium-Catalyzed Coupling
A Heck reaction couples the brominated core with acrylamide, followed by amidation with m-toluidine.
Stepwise Procedure:
Coupling :
Amidation :
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Purity | Conditions |
|---|---|---|
| HPLC | 98.5% | C18 column, MeOH/H₂O (70:30) |
| Melting Point | 214–216°C | Capillary method |
Comparative Analysis of Synthetic Routes
A meta-analysis of four protocols reveals the following efficiencies:
| Method | Overall Yield | Cost Index | Scalability |
|---|---|---|---|
| Sequential Alkylation/Amidation | 52% | $$$ | Moderate |
| One-Pot Cyclization/Coupling | 41% | $$ | High |
| Radical Bromination Pathway | 65% | $$$$ | Low |
The Heck coupling route (Section 4.2) offers optimal balance between yield (65%) and scalability despite higher reagent costs.
Challenges and Optimization Opportunities
- Regioselectivity in Bromination : NBS-mediated bromination occasionally targets the 5-position, requiring careful stoichiometric control.
- Pd Catalyst Sensitivity : Moisture degrades Pd(PPh₃)₄; switching to Pd(OAc)₂ with XPhos ligand improves stability (yield: +12%).
- Amidation Side Reactions : Overuse of HATU promotes dimerization; limiting to 1.2 eq suppresses byproducts.
Q & A
Q. 1.1. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured post-synthesis?
Answer: The compound’s synthesis involves multi-step reactions, including coupling of the tert-butyl-substituted benzo[4,5]thieno[2,3-d]pyrimidine core with the m-tolylpropanamide moiety. Key steps:
- Core formation : Cyclization of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives under reflux with DMSO as a solvent .
- Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the propanamide group .
- Purification : Chromatography (silica gel TLC or HPLC) and recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .
- Characterization : NMR (¹H/¹³C) to confirm regiochemistry of the tert-butyl group and LC-MS for molecular weight validation .
Q. 1.2. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Answer:
- ¹H NMR : Focus on aromatic proton signals (δ 6.5–8.0 ppm) to verify substitution patterns in the benzo[4,5]thieno[2,3-d]pyrimidine core and m-tolyl group .
- ¹³C NMR : Identify carbonyl resonances (δ ~170 ppm for the 4-oxo group) and tert-butyl carbons (δ ~28–30 ppm) .
- IR spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functional groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₅H₃₀N₃O₂S) with <2 ppm error .
Q. 1.3. How can researchers screen this compound for initial biological activity?
Answer:
- In vitro assays : Test against enzyme targets (e.g., kinases, folate-related enzymes) at concentrations of 1–100 µM .
- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays, comparing IC₅₀ values to known inhibitors .
- Solubility optimization : Pre-dissolve in DMSO (≤0.1% final concentration) for aqueous compatibility .
Advanced Research Questions
Q. 2.1. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Answer:
- Substituent variation : Synthesize analogs with modified tert-butyl groups (e.g., cyclopropyl, isopropyl) to assess steric effects on target binding .
- Amide replacements : Replace the propanamide linker with sulfonamide or urea groups to evaluate hydrogen-bonding interactions .
- Activity cliffs : Compare analogs with minor structural changes (e.g., meta vs. para substitution on the m-tolyl group) to identify critical pharmacophores .
Q. 2.2. What experimental and computational methods resolve contradictions in biological data across similar compounds?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with dihydrofolate reductase (DHFR) or thymidylate synthase (TS), explaining potency differences between analogs .
- Free-energy perturbation (FEP) : Quantify binding affinity changes caused by tert-butyl vs. phenyl substitutions .
- Kinetic assays : Measure enzyme inhibition (e.g., Ki values) to distinguish competitive vs. non-competitive mechanisms .
Q. 2.3. How can reaction conditions be optimized to scale up synthesis without compromising yield?
Answer:
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken models to optimize temperature (60–100°C), solvent (DMSO vs. DMF), and catalyst (e.g., K₂CO₃) .
- Flow chemistry : Implement continuous-flow reactors for hazardous steps (e.g., cyclization) to improve safety and reproducibility .
- In-line analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation in real time .
Q. 2.4. What strategies address low solubility in aqueous buffers during in vivo studies?
Answer:
Q. 2.5. How can researchers elucidate the compound’s mechanism of action at the molecular level?
Answer:
- X-ray crystallography : Co-crystallize with DHFR or TS to identify binding pocket interactions .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of target binding .
- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. DHFR-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
